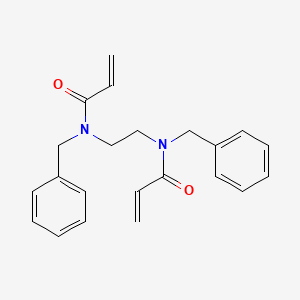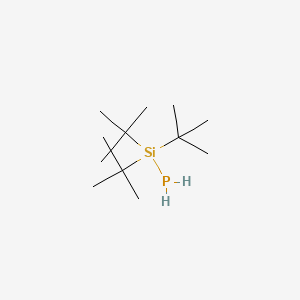
(Tri-tert-butylsilyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tri-tert-butylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of three tert-butyl groups attached to a silicon atom, which is further bonded to a phosphorus atom. This compound is known for its unique steric and electronic properties, making it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Tri-tert-butylsilyl)phosphane can be synthesized through the reaction of tert-butyl lithium with silicon tetrachloride, followed by the addition of phosphorus trichloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale handling of tert-butyl lithium and silicon tetrachloride, with stringent control over reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Tri-tert-butylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form phosphine oxides.
Substitution: Participates in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.
Coordination: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(Tri-tert-butylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug delivery systems due to its unique steric properties.
Industry: Employed in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (Tri-tert-butylsilyl)phosphane primarily involves its role as a ligand in catalytic processes. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the catalytic reactions. The phosphorus atom acts as a donor, coordinating with transition metals and facilitating various chemical transformations.
Comparación Con Compuestos Similares
Tri-tert-butylphosphine: Similar in structure but lacks the silicon atom.
Tri-tert-butylsilane: Contains silicon but lacks the phosphorus atom.
Tri-tert-butylphosphine oxide: An oxidized form of tri-tert-butylphosphine.
Uniqueness: (Tri-tert-butylsilyl)phosphane is unique due to the presence of both silicon and phosphorus atoms, which impart distinct steric and electronic properties. This combination makes it a versatile ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to its analogs.
Propiedades
Número CAS |
130296-15-0 |
|---|---|
Fórmula molecular |
C12H29PSi |
Peso molecular |
232.42 g/mol |
Nombre IUPAC |
tritert-butylsilylphosphane |
InChI |
InChI=1S/C12H29PSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H2,1-9H3 |
Clave InChI |
WITHYPYFWYFZDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)

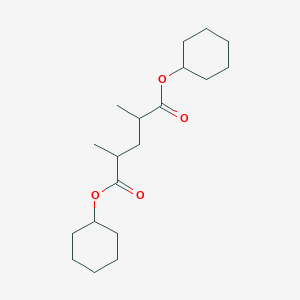
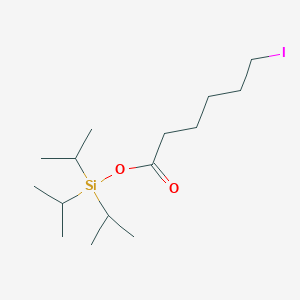
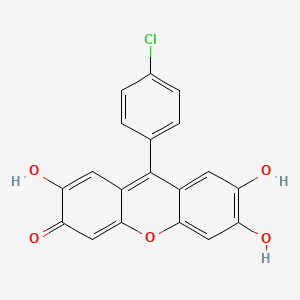
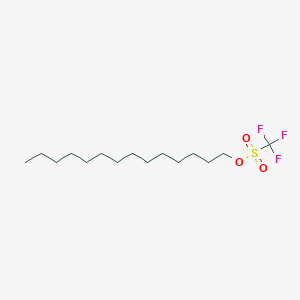
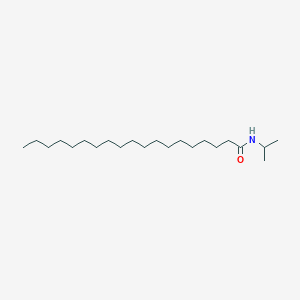
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)
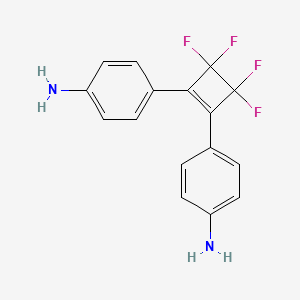
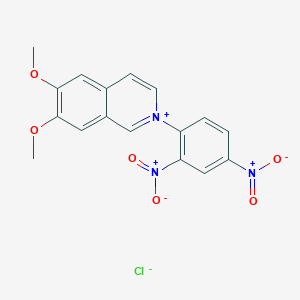
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
